13-Chloro-2,5,8,11-tetraoxatridecane

Vue d'ensemble

Description

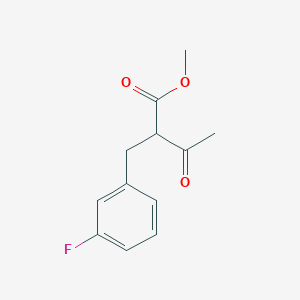

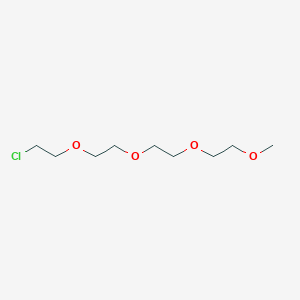

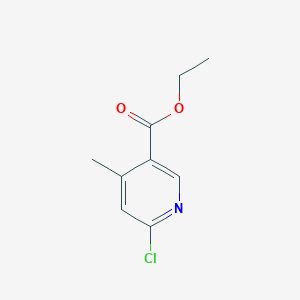

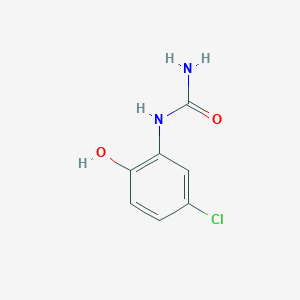

13-Chloro-2,5,8,11-tetraoxatridecane, also known as m-PEG4-Cl, is a chemical compound with the molecular formula C9H19ClO4 . It has a molecular weight of 226.7 .

Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 280.7±25.0 °C and its density is predicted to be 1.059±0.06 g/cm3 .Applications De Recherche Scientifique

Nuclear Magnetic Resonance Spectroscopy in Tetrapyrroles

Studies involving nuclear magnetic resonance (NMR) spectroscopy, particularly focusing on tetrapyrroles, have demonstrated the usefulness of techniques like Carbon-13 NMR in analyzing the structure and properties of biologically significant molecules. This includes the assessment of stereochemical configurations and functional group identifications (Matwiyoff & Burnham, 1973).

Reactivity of ω-Chloro Carboxylic Acids

Research on ω-chloro carboxylic acids, including 13-chlorotridecanoic acid, has provided insights into the synthesis and reactivity of these compounds. This includes the preparation of acids through hydrolysis and their condensation reactions, which are pivotal in organic and medicinal chemistry (Nesmeyanov & Zakharkin, 1955).

Synthesis of Vinylchlorine-Containing Compounds

The synthesis of compounds such as (E)-1-chlorotridec-1-ene-6,8-diol, which incorporate vinylchlorine units, is another area of research. These syntheses, using chiral building blocks derived from d-gluconolactone, contribute to our understanding of complex organic synthesis methods (Wang et al., 2014).

Studies on Mononuclear Nickel(II) Complexes

Research on mononuclear nickel(II) complexes with various ligands, including compounds like 1,12-bis(2-pyridyl)-2,5,8,11-tetrathiadecane, provides valuable insights into inorganic chemistry and coordination compounds. This involves understanding the electronic and structural properties of these complexes (Adhikary et al., 1993).

Ionic Liquids Based on Tetraoxatridecane Anions

The development of ionic liquids using anions like 2,5,8,11-tetraoxatridecan-13-oate is a significant area of research. These studies explore the complexation energies, interactions with cations, and properties like conductivity and viscosity, which are crucial in the field of materials science and electrochemistry (Eilmes & Kubisiak, 2013).

Porphyrin Functionalized Carbon Nanotubes

Innovations in nanotechnology include the synthesis of porphyrin monomers and their interaction with single-walled carbon nanotubes. This research is vital for understanding the optical properties and potential applications of these nanomaterials in various technological fields (Öztürk Ürüt et al., 2015).

Tetraoxane Antimalarials and their Reaction with Fe(II)

Investigations into tetraoxane antimalarials, including mixed tetraoxanes synthesized from cholic acid, have shown promising results against different Plasmodium falciparum strains. Such studies are crucial in the field of medicinal chemistry and drug development (Opsenica et al., 2006).

Oligoether Carboxylates as Room-Temperature Ionic Liquids

Research into oligoether carboxylates like 2,5,8,11-Tetraoxatridecan-13-oate forming room-temperature ionic liquids provides insights into their viscosities, conductivities, and solvent polarities. These properties are significant for applications in green chemistry and industrial processes (Klein et al., 2011).

Propriétés

IUPAC Name |

1-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]-2-methoxyethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19ClO4/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYDKJHVBBGLDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Bromophenyl)-5,6-dihydrocyclopenta-[c]pyrrole-1,3(2H,4H)-dione](/img/structure/B3145542.png)

![2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid](/img/structure/B3145617.png)

![6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B3145623.png)